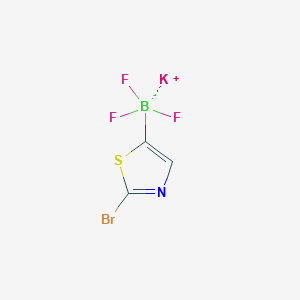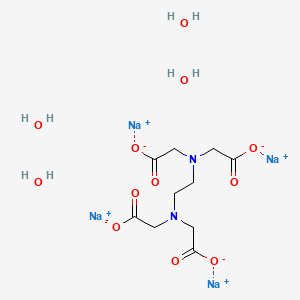
Potassium (2-bromothiazol-5-yl)trifluoroborate
Übersicht
Beschreibung
Potassium (2-bromothiazol-5-yl)trifluoroborate is a chemical compound with the molecular formula C3HBBrF3KNS. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
The synthesis of Potassium (2-bromothiazol-5-yl)trifluoroborate typically involves the reaction of 2-bromothiazole with potassium trifluoroborate. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Potassium (2-bromothiazol-5-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions, altering the oxidation state of the boron atom.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide
Wissenschaftliche Forschungsanwendungen
Potassium (2-bromothiazol-5-yl)trifluoroborate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under research.
Industry: It is used in the production of advanced materials and fine chemicals, contributing to the development of new technologies and products.
Wirkmechanismus
The mechanism by which Potassium (2-bromothiazol-5-yl)trifluoroborate exerts its effects in chemical reactions involves the formation of a boronate complex. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the trifluoroborate group.
Vergleich Mit ähnlichen Verbindungen
Potassium (2-bromothiazol-5-yl)trifluoroborate can be compared with other trifluoroborate compounds, such as:
Potassium phenyltrifluoroborate: Similar in reactivity but with a phenyl group instead of a thiazole ring.
Potassium (2-thienyl)trifluoroborate: Contains a thiophene ring, offering different electronic properties and reactivity.
Potassium (2-pyridyl)trifluoroborate: Features a pyridine ring, which can participate in additional coordination chemistry.
The uniqueness of this compound lies in its bromothiazole moiety, which provides distinct reactivity and potential for further functionalization compared to other trifluoroborate compounds.
Eigenschaften
IUPAC Name |
potassium;(2-bromo-1,3-thiazol-5-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBBrF3NS.K/c5-3-9-1-2(10-3)4(6,7)8;/h1H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGPTTXQFFIHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(S1)Br)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBBrF3KNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674903 | |
| Record name | Potassium (2-bromo-1,3-thiazol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150654-69-5 | |
| Record name | Potassium (2-bromo-1,3-thiazol-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM 2-BROMOTHIAZOLE-5-TRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-4-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1493770.png)







![2-[Cyclohexyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1493785.png)


![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)


